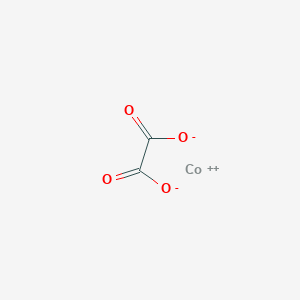
Cobaltous oxalate
Descripción general
Descripción
Cobaltous oxalate is a chemical compound that is widely used in scientific research due to its unique properties. It is a bright pink crystalline solid that is soluble in water and ethanol. Cobaltous oxalate is used in a variety of applications, including catalysis, electrochemistry, and as a precursor for the synthesis of other cobalt compounds.
Mecanismo De Acción
The mechanism of action of cobaltous oxalate varies depending on its application. In catalysis, cobaltous oxalate acts as a Lewis acid, facilitating the reaction between two or more molecules. In electrochemistry, cobaltous oxalate acts as a redox mediator, facilitating the transfer of electrons between the electrodes. In the synthesis of other cobalt compounds, cobaltous oxalate acts as a precursor, providing the cobalt ion for the synthesis reaction.
Efectos Bioquímicos Y Fisiológicos
Cobaltous oxalate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that cobaltous oxalate can induce oxidative stress and DNA damage in human cells. In vivo studies have shown that cobaltous oxalate can cause lung inflammation and fibrosis in mice. Additionally, cobaltous oxalate has been shown to have toxic effects on aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cobaltous oxalate is advantageous in lab experiments due to its unique properties. It is a relatively stable compound that is easy to synthesize and purify. Additionally, cobaltous oxalate is a versatile compound that can be used in a variety of applications. However, cobaltous oxalate has limitations in lab experiments. It can be toxic to cells and organisms at high concentrations, and it can also be difficult to handle due to its pink color and solubility in water.
Direcciones Futuras
There are many future directions for the use of cobaltous oxalate in scientific research. One direction is the development of new catalytic reactions using cobaltous oxalate as a catalyst. Another direction is the synthesis of new cobalt compounds using cobaltous oxalate as a precursor. Additionally, there is potential for the use of cobaltous oxalate in biomedical applications, such as drug delivery and imaging. Further research is needed to fully understand the potential applications of cobaltous oxalate in scientific research.
Aplicaciones Científicas De Investigación
Cobaltous oxalate is widely used in scientific research due to its unique properties. It is used as a catalyst in a variety of reactions, including the oxidation of alcohols, the reduction of nitro compounds, and the synthesis of organic compounds. Cobaltous oxalate is also used in electrochemistry, where it is used as a redox mediator in electrochemical cells. Additionally, cobaltous oxalate is used as a precursor for the synthesis of other cobalt compounds.
Propiedades
IUPAC Name |
cobalt(2+);oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Co/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULYSYXKGICWJF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoC2O4, C2CoO4 | |
| Record name | cobalt(II) oxalate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cobalt(II)_oxalate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883588 | |
| Record name | Ethanedioic acid cobalt(2+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Rapidly absorbs moisture from the air forming hydrates; [Merck Index] Pink hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | Cobaltous oxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20460 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cobaltous oxalate | |
CAS RN |
814-89-1 | |
| Record name | Cobaltous oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanedioic acid, cobalt(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanedioic acid cobalt(2+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cobalt oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COBALTOUS OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R028MNY8UA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B165452.png)







